molecular formula C23H26N2O4 B11218034 1-Butyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide

1-Butyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B11218034
M. Wt: 394.5 g/mol
InChI Key: FRJDLHUUGOCTIZ-UHFFFAOYSA-N
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Description

1-Butyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide is a synthetic quinoline carboxamide derivative characterized by a butyl chain at the N1 position, a hydroxy group at C4, and a 4-propoxyphenyl substituent at the carboxamide moiety. Quinoline carboxamides are known for their versatility in drug design due to their ability to interact with diverse biological targets, such as efflux pumps (e.g., NorA in Staphylococcus aureus) and neuronal ion channels .

The 4-propoxyphenyl group is a recurring pharmacophore in efflux pump inhibitors (EPIs) and anticonvulsants, as demonstrated in related compounds . Its synthesis likely follows established routes for quinoline carboxamides, involving condensation of substituted anilines with carbonyl intermediates or modifications of preformed quinoline cores, as seen in similar derivatives .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

1-butyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)quinoline-3-carboxamide

InChI

InChI=1S/C23H26N2O4/c1-3-5-14-25-19-9-7-6-8-18(19)21(26)20(23(25)28)22(27)24-16-10-12-17(13-11-16)29-15-4-2/h6-13,26H,3-5,14-15H2,1-2H3,(H,24,27)

InChI Key

FRJDLHUUGOCTIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCCC)O

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

N-butyl anthranilic acid reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the quinoline ring. For example:

N-butyl anthranilic acid+ethyl acetoacetateH2SO4,Δ1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester\text{N-butyl anthranilic acid} + \text{ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester}

Hydrolysis of the ester (e.g., NaOH/EtOH) yields the free carboxylic acid.

Key Data:

Starting MaterialConditionsProduct (Yield)Source
N-butyl anthranilic acidH2SO4, reflux, 6hEthyl ester (78%)
Ethyl ester derivative2M NaOH, EtOH, 60°C, 3hCarboxylic acid (92%)

Amide Bond Formation

The carboxylic acid at position 3 is coupled with 4-propoxyaniline via activation or coupling reagents.

Acid Chloride Method

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-propoxyaniline:

AcidSOCl2,refluxAcid chloride4-propoxyaniline, Et3NTarget compound\text{Acid} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{Acid chloride} \xrightarrow{\text{4-propoxyaniline, Et}3\text{N}} \text{Target compound}

Key Data:

ReagentSolventTemperatureTimeYieldSource
SOCl₂Toluene80°C2h85%
4-propoxyanilineDCMRT12h89%

Coupling Reagent Approach

Carbodiimide-based reagents (e.g., EDCl/HOBt) facilitate amide formation under mild conditions:

Acid+4-propoxyanilineEDCl, HOBt, DMFTarget compound\text{Acid} + \text{4-propoxyaniline} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target compound}

Key Data:

Coupling SystemSolventTemperatureTimeYieldSource
EDCl/HOBtDMF0°C → RT24h91%
DCC/DMAPTHFRT18h83%

Alternative Synthetic Routes

One-Pot Cyclization-Amidation

A sequential method combines cyclization and amidation in a single reactor:

  • Cyclization : N-butyl anthranilic acid + β-keto ester → Quinoline ester.

  • In situ hydrolysis → Carboxylic acid.

  • Amidation with 4-propoxyaniline using T3P® as coupling agent.

Key Data:

StepConditionsYieldSource
CyclizationH2SO4, 100°C, 4h76%
AmidationT3P®, DCM, RT, 6h88%

Purification and Characterization

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O).

  • Analytical Data :

    • HRMS (ESI) : m/z calcd for C₂₃H₂₆N₂O₄ [M+H]⁺: 395.1972; found: 395.1968.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, NH), 7.71–7.32 (m, 8H, Ar-H), 4.02 (t, 2H, OCH₂), 1.85–1.25 (m, 14H, butyl + propoxy).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeSource
Acid ChlorideHigh yield, scalableSOCl₂ handling85–89%
EDCl/HOBtMild conditionsCost of reagents83–91%
One-PotReduced stepsOptimization required76–88%

Chemical Reactions Analysis

    Oxidation: Quinoline derivatives can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the quinoline ring system can yield tetrahydroquinolines.

    Substitution: Substituents on the quinoline ring can be modified through nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) may be relevant.

    Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Medicine: Quinoline derivatives have been investigated for their potential as antimalarial agents (e.g., chloroquine and quinine).

      Chemistry: These compounds serve as versatile building blocks for the synthesis of other heterocyclic compounds.

      Industry: Quinoline derivatives find applications in the dye industry and as corrosion inhibitors.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Key Observations :

    • The pyridinylmethyl analog () has a predicted pKa of 4.5, suggesting moderate solubility at physiological pH, whereas the target compound’s propoxy group may reduce aqueous solubility but improve affinity for hydrophobic binding pockets .

    Key Observations :

    • In quinoline derivatives (), the 4-propoxyphenyl group enhances EPI activity, likely by optimizing hydrophobic interactions with the NorA pump .
    • In thiazolo-triazoles (), the same substituent confers dual anticonvulsant activity, suggesting scaffold-dependent modulation of biological targets .

    Biological Activity

    1-Butyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and relevant case studies.

    Synthesis

    The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:

    • Formation of the quinoline core through cyclization reactions.
    • Introduction of the butyl and propoxy substituents via nucleophilic substitution.
    • Hydroxylation at the 4-position to enhance biological activity.

    Anticancer Properties

    Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.

    Table 1: Anticancer Activity of Quinoline Derivatives

    Compound NameCell Line TestedIC50 (µM)Mechanism of Action
    Compound AMCF-715Apoptosis induction
    Compound BHeLa10Inhibition of topoisomerase
    1-butyl...A54912Cell cycle arrest

    Anti-inflammatory Effects

    Quinoline derivatives have also shown significant anti-inflammatory activity. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. For example, studies have demonstrated that similar quinoline compounds can reduce nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents.

    Case Study:
    A study conducted by Mantoani et al. evaluated the anti-inflammatory effects of various quinoline derivatives in RAW 264.7 cells. The results indicated that certain derivatives exhibited potent inhibition of nitric oxide production comparable to established anti-inflammatory drugs .

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity: Many quinolines act as inhibitors of enzymes involved in cancer progression and inflammation.
    • Modulation of Signaling Pathways: These compounds can influence pathways such as NF-kB and MAPK, leading to altered gene expression related to cell survival and inflammation.
    • DNA Interaction: Some derivatives have shown the ability to bind DNA, which may contribute to their antiproliferative effects.

    Q & A

    Q. What are the standard synthetic routes for 1-butyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide, and how are structural confirmations performed?

    • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and amidation. For analogous quinolinecarboxamides, Lewis acids (e.g., ZnCl₂) or bases are used to catalyze condensation reactions between substituted anilines and carbonyl derivatives . Post-synthesis, structural confirmation requires:
    • Elemental analysis to verify purity and composition.
    • ¹H NMR spectroscopy to assess proton environments (e.g., hydroxy groups at δ 10–12 ppm, aromatic protons at δ 6–8 ppm) .
    • Mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular ion peaks and fragmentation patterns .

    Q. What safety protocols are critical during the handling of this compound?

    • Methodological Answer : Key safety measures include:
    • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
    • Storage : Keep in airtight, corrosion-resistant containers under dry, dark conditions (≤25°C) to prevent degradation .
    • Emergency response : For spills, use inert absorbents (e.g., sand) and avoid aqueous rinses if the compound reacts with water .

    Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized?

    • Methodological Answer :
    • Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gradient dilution and spectrophotometric analysis .
    • Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure. HPLC monitors decomposition products .
    • Thermal stability : Differential scanning calorimetry (DSC) determines melting points and thermal decomposition thresholds .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve the yield of this compound?

    • Methodological Answer :
    • Catalyst screening : Test Lewis acids (e.g., AlCl₃) vs. organocatalysts to enhance cyclization efficiency .
    • Solvent optimization : Compare aprotic solvents (DMF, THF) for reaction kinetics. For example, DMF may increase solubility of intermediates .
    • Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80–120°C for 2–4 hours vs. 24 hours conventionally) .
    • Yield tracking : Monitor progress via TLC or in situ FTIR to identify bottlenecks .

    Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts conflicting with computational predictions)?

    • Methodological Answer :
    • DFT calculations : Compare experimental ¹H/¹³C NMR shifts with Gaussian-optimized molecular geometries to identify conformational discrepancies .
    • Isotopic labeling : Use deuterated analogs to isolate specific proton environments in crowded spectral regions .
    • Cross-validation : Pair NMR with X-ray crystallography (if crystals are obtainable) to confirm spatial arrangements .

    Q. How is the biological activity of this compound evaluated in disease models, and what mechanisms are hypothesized?

    • Methodological Answer :
    • In vitro assays : Test against Mycobacterium tuberculosis H37Rv (MIC ≤1 µg/mL) using the microplate Alamar Blue assay .
    • Mechanistic studies : Perform molecular docking to assess binding affinity to bacterial enzymes (e.g., enoyl-ACP reductase) .
    • Structure-activity relationship (SAR) : Modify the 4-propoxy phenyl group to evaluate its role in antimicrobial potency .

    Q. What analytical techniques are used to assess environmental risks of this compound?

    • Methodological Answer :
    • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD 201/202) to determine LC₅₀/EC₅₀ values .
    • Biodegradation : Conduct OECD 301F respirometry to measure biological oxygen demand over 28 days .
    • Bioaccumulation : Calculate logP values (e.g., via shake-flask method) to predict lipid membrane penetration .

    Data Contradiction Analysis

    Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?

    • Methodological Answer :
    • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to identify metabolic instability .
    • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
    • Dosage adjustment : Optimize dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations .

    Methodological Notes

    • Key References : Prioritize peer-reviewed journals (e.g., Chem. Heterocycl. Comp.) over commercial databases .
    • Instrumentation : Ensure NMR spectrometers (≥400 MHz) and MS systems are calibrated to minimize analytical variability .

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